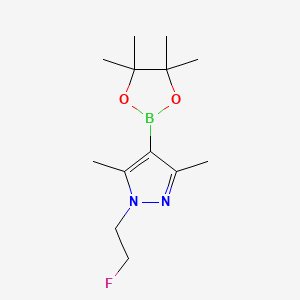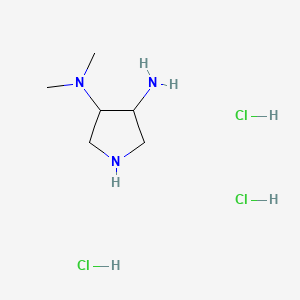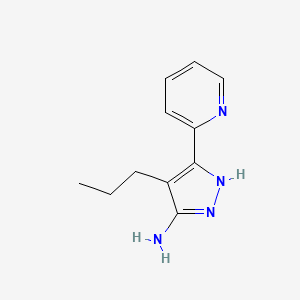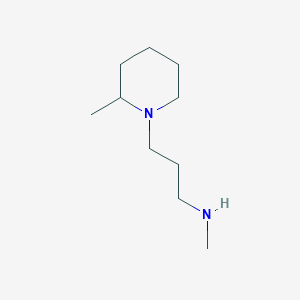![molecular formula C20H25Cl2N5O4 B13495999 5-[4-(azetidin-3-yl)piperazin-1-yl]-2-(2,6-dioxopiperidin-3-yl)-2,3-dihydro-1H-isoindole-1,3-dione dihydrochloride](/img/structure/B13495999.png)
5-[4-(azetidin-3-yl)piperazin-1-yl]-2-(2,6-dioxopiperidin-3-yl)-2,3-dihydro-1H-isoindole-1,3-dione dihydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-[4-(azetidin-3-yl)piperazin-1-yl]-2-(2,6-dioxopiperidin-3-yl)-2,3-dihydro-1H-isoindole-1,3-dione dihydrochloride is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes an azetidine ring, a piperazine ring, and a piperidine ring, all connected to an isoindole-dione core. The presence of these functional groups makes it a versatile molecule for chemical synthesis and biological studies.
Vorbereitungsmethoden
The synthesis of 5-[4-(azetidin-3-yl)piperazin-1-yl]-2-(2,6-dioxopiperidin-3-yl)-2,3-dihydro-1H-isoindole-1,3-dione dihydrochloride involves multiple steps, each requiring specific reagents and conditions. The general synthetic route includes:
Formation of the Azetidine Ring: This step involves the cyclization of a suitable precursor to form the azetidine ring. Common reagents include azetidine derivatives and cyclization agents.
Formation of the Piperazine Ring: The piperazine ring is synthesized through the reaction of a suitable diamine with a dihaloalkane under basic conditions.
Formation of the Piperidine Ring: The piperidine ring is formed by the reduction of a suitable precursor, often using hydrogenation or other reducing agents.
Coupling Reactions: The azetidine, piperazine, and piperidine rings are then coupled to the isoindole-dione core through a series of condensation reactions, often involving amide bond formation.
Final Purification: The final compound is purified using techniques such as recrystallization, chromatography, or other suitable methods to obtain the dihydrochloride salt.
Analyse Chemischer Reaktionen
5-[4-(azetidin-3-yl)piperazin-1-yl]-2-(2,6-dioxopiperidin-3-yl)-2,3-dihydro-1H-isoindole-1,3-dione dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups. Common reagents include halogenating agents and nucleophiles.
Condensation: The compound can participate in condensation reactions, forming larger molecules through the elimination of small molecules like water or ammonia.
Wissenschaftliche Forschungsanwendungen
5-[4-(azetidin-3-yl)piperazin-1-yl]-2-(2,6-dioxopiperidin-3-yl)-2,3-dihydro-1H-isoindole-1,3-dione dihydrochloride has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: It is investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders and cancer.
Industry: The compound is used in the development of new materials and as a catalyst in various industrial processes.
Wirkmechanismus
The mechanism of action of 5-[4-(azetidin-3-yl)piperazin-1-yl]-2-(2,6-dioxopiperidin-3-yl)-2,3-dihydro-1H-isoindole-1,3-dione dihydrochloride involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by:
Binding to Enzymes: It can inhibit or activate specific enzymes, leading to changes in metabolic pathways.
Interacting with Receptors: The compound can bind to receptors on the cell surface or within the cell, modulating signal transduction pathways.
Modulating Gene Expression: It can influence the expression of specific genes, leading to changes in protein synthesis and cellular function.
Vergleich Mit ähnlichen Verbindungen
5-[4-(azetidin-3-yl)piperazin-1-yl]-2-(2,6-dioxopiperidin-3-yl)-2,3-dihydro-1H-isoindole-1,3-dione dihydrochloride can be compared with similar compounds, such as:
1-(piperidin-4-yl)azetidin-3-yl)methanol hydrochloride: This compound shares the azetidine and piperidine rings but lacks the isoindole-dione core.
1-(3,3-dimethylpiperidin-4-yl)azetidin-3-ol: This compound has a similar structure but includes a dimethyl-substituted piperidine ring.
2-(4-(azetidin-3-yl)piperazin-1-yl)pyrimidine hydrochloride: This compound includes a pyrimidine ring instead of the isoindole-dione core.
The uniqueness of this compound lies in its combination of functional groups, which provides a versatile platform for chemical synthesis and biological studies.
Eigenschaften
Molekularformel |
C20H25Cl2N5O4 |
|---|---|
Molekulargewicht |
470.3 g/mol |
IUPAC-Name |
5-[4-(azetidin-3-yl)piperazin-1-yl]-2-(2,6-dioxopiperidin-3-yl)isoindole-1,3-dione;dihydrochloride |
InChI |
InChI=1S/C20H23N5O4.2ClH/c26-17-4-3-16(18(27)22-17)25-19(28)14-2-1-12(9-15(14)20(25)29)23-5-7-24(8-6-23)13-10-21-11-13;;/h1-2,9,13,16,21H,3-8,10-11H2,(H,22,26,27);2*1H |
InChI-Schlüssel |
PLXHTUGKACQZAZ-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C=C(C=C3)N4CCN(CC4)C5CNC5.Cl.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


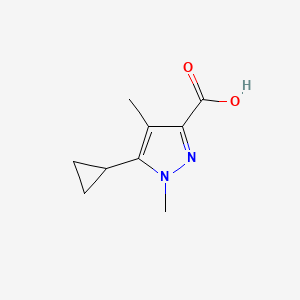
![3-[5-(Thiophen-2-yl)-1,3,4-oxadiazol-2-yl]propan-1-amine hydrochloride](/img/structure/B13495925.png)
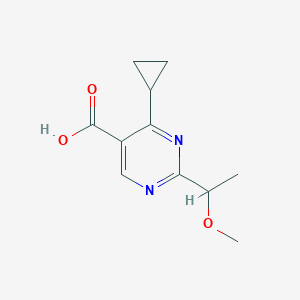
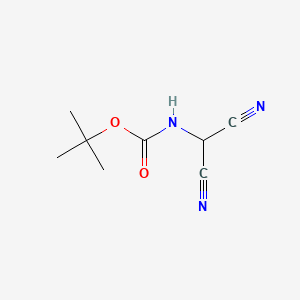
![Bicyclo[2.1.1]hexan-2-ol](/img/structure/B13495953.png)
![benzyl 10-amino-1H,2H,3H,4H-benzo[b]1,6-naphthyridine-2-carboxylate](/img/structure/B13495960.png)
![4-{[(Prop-2-yn-1-yl)carbamoyl]amino}butanoic acid](/img/structure/B13495966.png)

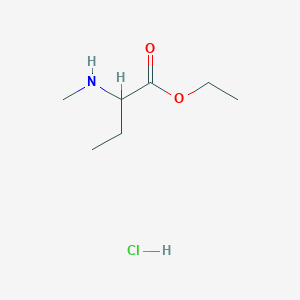
![4-Bromo-1-methoxy-2-[(methoxymethyl)sulfanyl]benzene](/img/structure/B13495987.png)
